

Molecular weight and formula of 4-Iodo-2,3-dimethylphenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Iodo-2,3-dimethylphenol**

Cat. No.: **B101308**

[Get Quote](#)

In-Depth Technical Guide to 4-Iodo-2,3-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **4-Iodo-2,3-dimethylphenol**. The information is curated for professionals in research and development, particularly in the fields of medicinal chemistry and organic synthesis.

Core Chemical Properties

4-Iodo-2,3-dimethylphenol, also known as 4-iodo-2,3-xylenol, is an aromatic organic compound. Its structure consists of a phenol ring substituted with an iodine atom at the para position to the hydroxyl group, and two methyl groups at the adjacent ortho and meta positions.

Quantitative Data Summary

The key physicochemical properties of **4-Iodo-2,3-dimethylphenol** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₈ H ₉ IO	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	248.06 g/mol	--INVALID-LINK--, --INVALID-LINK--
CAS Number	17938-69-1	--INVALID-LINK--
Appearance	Solid (predicted)	General chemical knowledge
Purity	≥98% (as supplied by vendors)	--INVALID-LINK--

Synthesis of 4-Iodo-2,3-dimethylphenol

The synthesis of **4-Iodo-2,3-dimethylphenol** is typically achieved through the electrophilic iodination of the precursor, 2,3-dimethylphenol (2,3-xylenol). The hydroxyl and methyl groups on the aromatic ring are activating and direct the incoming electrophile. The para-position to the strongly activating hydroxyl group is sterically accessible, making it a favorable site for iodination.

Experimental Protocol: Electrophilic Iodination

This protocol describes a general method for the direct iodination of 2,3-dimethylphenol using molecular iodine in the presence of an oxidizing agent, such as periodic acid, which facilitates the in-situ generation of the iodinating species.

Materials:

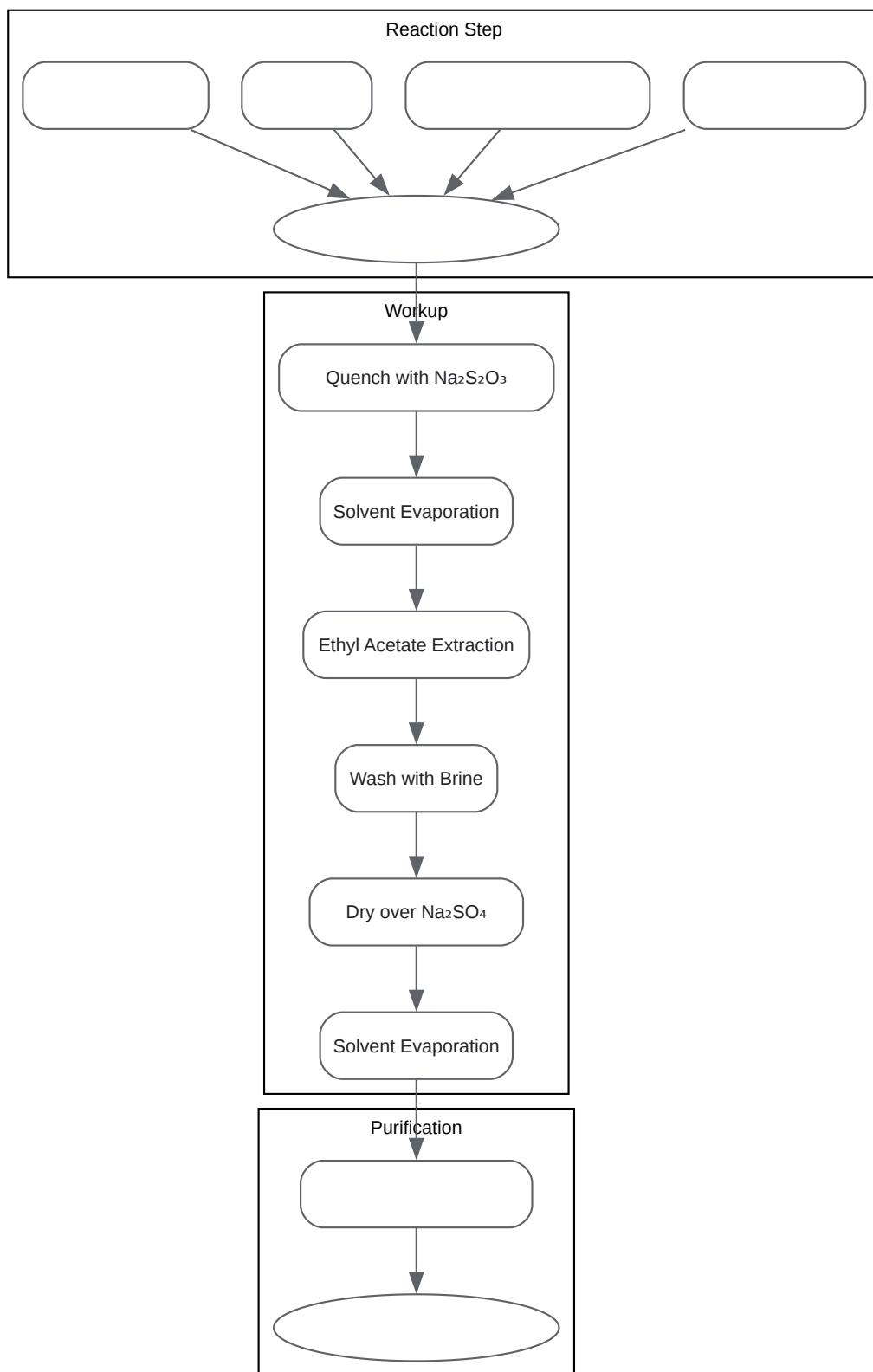
- 2,3-Dimethylphenol (starting material)
- Molecular Iodine (I₂)
- Periodic Acid (H₅IO₆)
- Methanol (solvent)
- Sodium thiosulfate solution (for quenching)

- Ethyl acetate (for extraction)
- Brine (for washing)
- Anhydrous sodium sulfate (for drying)
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask, dissolve 2,3-dimethylphenol in methanol.
- To this solution, add molecular iodine (I_2) and periodic acid (H_5IO_6). The molar ratio of the reactants should be optimized, but a starting point is a slight excess of the iodinating reagents.
- Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the color of the iodine disappears.
- Remove the methanol under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure **4-Iodo-2,3-dimethylphenol**.

Applications in Research and Drug Development


While specific biological activities for **4-Iodo-2,3-dimethylphenol** are not extensively documented in publicly available literature, its structural features suggest potential as an

intermediate in organic synthesis and medicinal chemistry. Iodinated phenols are valuable precursors for introducing iodine into larger molecules, which can be useful in the development of imaging agents or as a handle for further chemical transformations such as cross-coupling reactions.

The general class of xlenols and their derivatives are known to be used in the manufacturing of antioxidants. For instance, derivatives of 2,6-dimethylphenol have been synthesized and shown to possess marked antioxidative effects.[\[1\]](#)

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis and purification of **4-Iodo-2,3-dimethylphenol**.

[Click to download full resolution via product page](#)

Caption: Synthesis and Purification Workflow of **4-Iodo-2,3-dimethylphenol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [New promising antioxidants based on 2,6-dimethylphenol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular weight and formula of 4-Iodo-2,3-dimethylphenol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101308#molecular-weight-and-formula-of-4-iodo-2-3-dimethylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com